5,5-Difluoropiperidin-2-one

説明

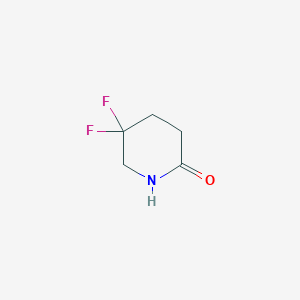

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,5-difluoropiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO/c6-5(7)2-1-4(9)8-3-5/h1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGZNRUIVHZKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255666-50-2 | |

| Record name | 5,5-difluoropiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 5,5 Difluoropiperidin 2 One

Retrosynthetic Analysis of 5,5-Difluoropiperidin-2-one

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby designing a potential synthetic route. amazonaws.comairitilibrary.com For this compound, the primary disconnection is at the amide bond within the lactam ring. This C-N bond cleavage suggests a precursor such as an amino acid, specifically 5-amino-4,4-difluoropentanoic acid or its ester derivative.

Classical Synthetic Routes to this compound

Classical synthetic approaches often involve multi-step sequences that rely on well-established and reliable chemical transformations. These routes provide robust methods for accessing the target compound.

Multi-Step Synthesis via Reduction, Dehydration, and Catalytic Hydrogenation

One potential classical route involves the construction of the piperidine (B6355638) ring followed by the introduction of the ketone functionality. A plausible sequence could begin with a suitably substituted pyridine (B92270) precursor.

Reduction: The synthesis may start with the reduction of a pyridine ring, which can be achieved using various reducing agents to form a piperidine derivative.

Dehydration and Hydrogenation: Subsequent steps could involve the dehydration of a hydroxyl group to form an alkene, followed by catalytic hydrogenation to saturate the bond. rsc.orgnih.gov This sequence of reactions is a common strategy for modifying cyclic structures. The precise nature of the starting materials and intermediates would be chosen to allow for the eventual installation of the geminal difluoro group and the lactam carbonyl.

Selective Oxidation of Fluoropiperidine Derivatives to this compound

A more direct classical approach involves the late-stage oxidation of a 5,5-difluoropiperidine precursor. This strategy is advantageous as it installs the desired lactam functionality at the end of the synthesis. The key transformation is the selective oxidation of the carbon atom adjacent to the nitrogen atom within the piperidine ring. Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the specific substrate and desired selectivity.

| Precursor | Oxidizing Agent | Product | Reference |

| 5,5-Difluoropiperidine | Ruthenium-based oxidants | This compound | General methodology |

| N-protected 5,5-Difluoropiperidine | Chromium-based oxidants | N-protected this compound | General methodology |

Deoxyfluorination Reactions for Fluorinated Piperidine Intermediates

Deoxyfluorination is a powerful method for introducing fluorine atoms into a molecule by replacing hydroxyl or carbonyl groups. cas.cn In the context of synthesizing this compound, this reaction can be used to create the crucial C-F bonds. A common strategy involves the fluorination of a piperidine-5,5-diol or a piperidin-5-one precursor using specialized deoxyfluorinating reagents. Reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are frequently used for this transformation. This method is particularly useful for preparing the 5,5-difluoropiperidine intermediate, which can then be oxidized to the target lactam as described previously. cas.cn

| Substrate | Deoxyfluorination Reagent | Product |

| Piperidin-5-one | Diethylaminosulfur trifluoride (DAST) | 5,5-Difluoropiperidine |

| N-Boc-piperidin-4-one | Deoxo-Fluor | N-Boc-4,4-difluoropiperidine |

Modern and Advanced Synthetic Strategies

Modern synthetic chemistry offers more efficient and elegant solutions, often utilizing transition-metal catalysis to construct complex molecules in fewer steps.

Palladium-Catalyzed Difluoroalkylative Carbonylative Cyclization of Alkenes

A cutting-edge approach to synthesizing fluorinated lactams involves the use of palladium catalysis. researchgate.net A palladium-catalyzed difluoroalkylative carbonylative cyclization of alkenes represents a highly convergent strategy. nih.gov In this type of reaction, an unsaturated amine precursor undergoes a cascade of reactions mediated by a palladium catalyst.

The process typically involves:

Generation of a palladium-hydride or palladium-alkyl species.

Insertion of an alkene into the palladium complex.

Carbonylation through the insertion of carbon monoxide (CO).

Incorporation of a difluoroalkyl group from a suitable reagent.

Reductive elimination to form the final cyclized product and regenerate the palladium catalyst.

This methodology allows for the rapid assembly of the this compound core structure from simple starting materials in a single step. nih.govdicp.ac.cnrsc.org The reaction conditions, including the choice of ligand, solvent, and CO pressure, are critical for achieving high yields and selectivity.

| Alkene Substrate | Difluoroalkyl Source | Catalyst/Ligand | Product | Yield (%) |

| N-allyl-2,2-difluoroacetamide | N/A | Pd(OAc)₂ / Xantphos | Substituted difluorolactam | Good |

| Aryl Olefins | Ethyl bromodifluoroacetate | Pd(dba)₂ / PPh₃ | Difluoropentanedioate compounds | Good |

Stereoselective Synthesis Approaches to Difluorinated Piperidine Scaffolds

Achieving stereocontrol in the synthesis of difluorinated piperidines is a formidable challenge due to the influence of the fluorine atoms on the molecule's reactivity and stereochemistry. Several advanced strategies have been developed to address this.

One prominent method involves the dearomatization-hydrogenation of fluoropyridine precursors. This one-pot, rhodium-catalyzed process allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. nih.gov The reaction proceeds through the dearomatization of the pyridine ring, followed by a complete hydrogenation of the resulting intermediates, which sets the stereochemistry of the substituents in a controlled manner. nih.gov

Another approach relies on the desymmetrization of geminal difluoroalkanes. Using a frustrated Lewis pair (FLP) mediated monoselective C-F activation, it is possible to functionalize one of two enantiotopic fluorine atoms. nih.gov This method generates chiral carbon centers from prochiral difluoromethyl groups, providing access to enantio- and diastereo-enriched products. nih.gov

Furthermore, stereocontrolled synthesis can be achieved from readily available starting materials like unsaturated bicyclic γ-lactams (Vince-lactam). This method involves an oxidative ring opening of the C=C bond, followed by a double reductive amination of the resulting diformyl intermediate with fluoroalkylamines. researchgate.net This strategy has proven effective for creating a variety of fluorine-containing piperidine γ-amino acid derivatives with defined stereochemistry. researchgate.net Biocatalytic strategies, such as using engineered myoglobin-based catalysts for the cyclopropanation of fluorinated olefins, also offer a direct route to enantioenriched fluorinated building blocks that can serve as precursors to chiral piperidines. wpmucdn.com

Development of Chiral Difluoropiperidine Intermediates

The development of chiral intermediates is crucial for the synthesis of enantiomerically pure difluoropiperidines. These intermediates serve as versatile building blocks that can be elaborated into a wide range of complex target molecules.

Biocatalysis has emerged as a powerful tool for creating chiral fluorinated molecules. Engineered enzymes, such as heme proteins, can catalyze highly enantioselective reactions. For instance, directed evolution has produced enzymes capable of performing carbene B-H bond insertion to create chiral α-trifluoromethylated organoborons, which are versatile synthetic intermediates. nih.govacs.orgresearchgate.net Similarly, type II pyruvate (B1213749) aldolases have been engineered to catalyze the carboligation of β-fluoro-α-ketoacids with various aldehydes, providing access to enantiopure fragments with secondary or tertiary fluoride (B91410) stereocenters. chemrxiv.org

Chemical methods also play a vital role. For example, a catalytic, asymmetric difluorination of β-substituted styrenes can generate difluoromethylated tertiary or quaternary stereocenters with high enantioselectivity. d-nb.info Another strategy involves the diastereoselective synthesis of protected piperidines through intramolecular aza-Michael reactions of N-tethered alkenes, often mediated by organocatalysts. nih.gov These methods provide reliable access to key chiral difluoropiperidine intermediates, which are essential for the synthesis of biologically active compounds.

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of fluorinated compounds, including enhanced safety, improved reaction control, and scalability. rsc.orgrsc.org The use of hazardous reagents, which is common in fluorination chemistry, can be managed more safely in closed-loop flow systems. nih.gov

Flow reactors provide superior heat and mass transfer compared to traditional batch reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.orgpurdue.edu This level of control is particularly beneficial for highly exothermic or rapid reactions often encountered in the synthesis of fluorinated heterocycles. For instance, flow systems have been successfully used for the α-difluoromethylation of various carbonyl compounds, including lactams. rsc.org

Green Chemistry Approaches and Sustainable Synthesis of this compound

Green chemistry principles are increasingly being integrated into the synthesis of fluorinated pharmaceuticals to minimize environmental impact and improve efficiency. Key strategies include the use of biocatalysis, heterogeneous catalysis, and the development of atom-economical reactions.

Biocatalytic methods, as mentioned previously, utilize enzymes to perform selective transformations under mild, aqueous conditions, thereby reducing the need for harsh reagents and organic solvents. wpmucdn.comchemrxiv.org The combination of a selective direct fluorination with an amidase-based resolution has been shown to be an efficient and scalable route to enantiopure fluorolactam derivatives. researchgate.net

The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) for the hydrogenation of fluoropyridines, offers a sustainable alternative to homogeneous catalysts. acs.org These catalysts can be easily recovered and recycled, reducing waste and cost. This method provides robust access to fluorinated piperidines from abundant starting materials. acs.org

Furthermore, designing synthetic routes that maximize atom economy is a core principle of green chemistry. Transition-metal-free reactions, such as the dual C-H oxidation of piperidines using inexpensive and non-toxic reagents, provide an eco-friendly pathway to valuable alkaloid intermediates. mdpi.com These approaches, focused on minimizing waste and using environmentally benign reagents, are critical for the sustainable synthesis of this compound.

Characterization Techniques in Synthetic Confirmation

The unambiguous structural confirmation of this compound requires a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. For fluorinated molecules like this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

¹H NMR: Provides information on the number and environment of protons in the molecule. The coupling between protons (H-H coupling) and between protons and fluorine atoms (H-F coupling) helps to establish the connectivity of the carbon backbone.

¹³C NMR: Reveals the number of unique carbon environments. The presence of the C-F bond causes splitting of the carbon signals (C-F coupling), which is diagnostic for the presence and location of fluorine atoms.

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. huji.ac.ilnih.gov The chemical shift of the fluorine signal provides information about its electronic environment. Since the two fluorine atoms at the C5 position are chemically equivalent in an achiral environment, they would typically appear as a single signal, likely a triplet due to coupling with the adjacent C4 protons. The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, simplifying spectral analysis. huji.ac.ilnih.gov

The table below illustrates typical NMR data expected for a this compound structure, based on general principles for similar fluorinated heterocycles.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| ¹H | ~3.5 | t | J(H-H) ≈ 6 | H-6 (CH₂-N) |

| ¹H | ~2.6 | t | J(H-H) ≈ 7 | H-3 (CH₂-C=O) |

| ¹H | ~2.2 | tt | J(H-H) ≈ 6, 7; J(H-F) ≈ 15 | H-4 (CH₂-CF₂) |

| ¹³C | ~170 | s | - | C-2 (C=O) |

| ¹³C | ~115-125 | t | J(C-F) ≈ 240-250 | C-5 (CF₂) |

| ¹³C | ~45 | s | - | C-6 (CH₂-N) |

| ¹³C | ~35 | t | J(C-F) ≈ 20-25 | C-4 (CH₂-CF₂) |

| ¹³C | ~30 | s | - | C-3 (CH₂-C=O) |

| ¹⁹F | -90 to -110 | t | J(F-H) ≈ 15 | F-5 (CF₂) |

Note: These are predicted values and may vary based on solvent and specific substitution patterns.

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula with high confidence.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at its calculated mass-to-charge ratio (m/z). The molecule would also undergo fragmentation upon ionization, producing characteristic fragment ions. The pattern of these fragments provides a fingerprint that helps to confirm the structure. Molecular ions are often unstable and break apart into smaller, more stable pieces. libretexts.org Common fragmentation pathways for a lactam like this would involve the loss of small neutral molecules such as CO, ethylene, or HF. The cleavage of the piperidine ring can also lead to characteristic fragment ions. For instance, cleavage adjacent to the carbonyl group is a common fragmentation pathway for lactams. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can deduce the presence of characteristic bonds. For this compound, the IR spectrum is expected to exhibit distinct peaks corresponding to its key functional groups.

The most prominent absorption band would be attributed to the carbonyl (C=O) stretching of the lactam ring. Typically, for a six-membered ring lactam, this peak appears in the region of 1680-1640 cm⁻¹. The presence of the N-H bond in the lactam would be identified by a stretching vibration in the range of 3400-3200 cm⁻¹. Furthermore, the C-F bonds are expected to show strong absorption bands in the fingerprint region, typically between 1100 and 1000 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring would be observed around 2950-2850 cm⁻¹.

A hypothetical table of expected IR absorption peaks for this compound is presented below based on characteristic functional group frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3400-3200 |

| C-H Stretch | 2950-2850 |

| C=O Stretch (Lactam) | 1680-1640 |

| C-F Stretch | 1100-1000 |

X-ray Powder Diffraction (XRD) for Crystalline Form Analysis

X-ray Powder Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of a solid material. The diffraction pattern produced when X-rays interact with a crystalline solid is unique to that particular crystalline form. This technique is essential for identifying the specific polymorph of a compound and confirming its phase purity.

A representative data table for a crystalline organic compound would appear as follows, listing the 2θ angles and their corresponding relative intensities.

| 2θ Angle (°) | Relative Intensity (%) |

| Hypothetical Value 1 | Hypothetical Value 1 |

| Hypothetical Value 2 | Hypothetical Value 2 |

| Hypothetical Value 3 | Hypothetical Value 3 |

| Hypothetical Value 4 | Hypothetical Value 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analysis provides the percentage by mass of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. For this compound, with a molecular formula of C₅H₇F₂NO, elemental analysis is critical for confirming its empirical formula and purity.

The theoretical elemental composition of this compound is calculated based on its molecular weight of 135.11 g/mol . The experimental values obtained from an elemental analyzer should closely match these theoretical percentages to verify the compound's identity and purity.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 44.45 |

| Hydrogen (H) | 5.22 |

| Fluorine (F) | 28.12 |

| Nitrogen (N) | 10.37 |

| Oxygen (O) | 11.84 |

Iii. Medicinal Chemistry and Pharmaceutical Applications of 5,5 Difluoropiperidin 2 One Derivatives

Role as a Key Building Block in Drug Development

5,5-Difluoropiperidin-2-one serves as a crucial scaffold in the synthesis of complex pharmaceutical agents. The introduction of geminal fluorine atoms onto the piperidinone ring imparts several desirable properties to drug candidates. These include enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. The electronegativity of the fluorine atoms can influence the acidity of neighboring protons and modulate the conformational preferences of the ring, thereby allowing for fine-tuning of a molecule's biological activity. This strategic fluorination has positioned this compound as a valuable synthon for medicinal chemists aiming to optimize lead compounds.

Applications in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The most prominent application of this compound to date has been in the development of DPP-IV inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus.

A prime example of a marketed drug featuring the this compound core is Gemigliptin (brand name Zemiglo). wikipedia.org Its chemical structure, 1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one, clearly indicates the presence of this key building block. drugbank.com Gemigliptin is a potent, selective, and long-acting DPP-IV inhibitor. e-dmj.org The development of Gemigliptin underscores the successful application of this compound in creating effective and safe medications for the management of type 2 diabetes. While specific analogues of Gemigliptin containing the this compound moiety are not extensively detailed in publicly available literature, the core structure serves as a template for the design of new and potentially improved DPP-IV inhibitors.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For DPP-IV inhibitors containing the this compound scaffold, SAR studies have provided valuable insights into the key interactions with the enzyme's active site.

The piperidinone group of Gemigliptin has been shown to bind to the S1 subsite of the DPP-IV enzyme. e-dmj.org The fluorine atoms on the piperidinone ring play a significant role in this interaction. One of the fluorine atoms forms a hydrogen bond with the side chain of the amino acid Tyr631, while the other engages in hydrophobic interactions with the side chains of Tyr662 and Tyr666. e-dmj.org These interactions contribute to the high potency and selectivity of Gemigliptin.

Further SAR studies could involve modifying the substituents on the this compound ring or altering its point of attachment to the rest of the molecule to explore the impact on DPP-IV inhibition. The table below illustrates hypothetical SAR data based on the known interactions, demonstrating how modifications could influence inhibitory activity.

| Compound | Modification on this compound Moiety | DPP-IV IC50 (nM) | Rationale for Activity Change |

| Gemigliptin | Unsubstituted | 16 | Optimal interactions with S1 subsite via fluorine atoms. |

| Analogue 1 | Replacement of gem-difluoro with gem-dimethyl | >1000 | Loss of key hydrogen bonding and hydrophobic interactions with tyrosine residues. |

| Analogue 2 | Addition of a methyl group at the 3-position | 50 | Potential steric hindrance affecting optimal binding in the S1 pocket. |

| Analogue 3 | Addition of a hydroxyl group at the 4-position | 25 | Potential for additional hydrogen bonding, but may alter ring conformation. |

Note: The data in this table is illustrative and based on established binding principles. Actual IC50 values would require experimental validation.

DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood glucose levels by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release. By inhibiting DPP-4, this compound derivatives like Gemigliptin prevent the degradation of incretins, thereby prolonging their activity. e-dmj.org This leads to enhanced glucose-dependent insulin secretion and improved glycemic control in patients with type 2 diabetes.

The this compound moiety is integral to this mechanism. As previously mentioned, it directly interacts with the S1 pocket of the DPP-IV enzyme. The gem-difluoro substitution is critical for establishing strong binding affinity and selectivity, ensuring that the inhibitor effectively blocks the enzyme's active site and prevents it from cleaving its natural substrates. Gemigliptin is a competitive and reversible inhibitor of DPP-4. e-dmj.org

Potential in Other Therapeutic Areas

While the primary application of this compound derivatives has been in the treatment of diabetes, their potential extends to other therapeutic areas. The ability of fluorine to modulate the physicochemical properties of molecules makes this building block attractive for the development of drugs targeting a variety of biological targets.

For instance, Gemigliptin itself has been investigated for its potential in treating cisplatin-induced adverse reactions, suggesting a role for DPP-IV inhibitors beyond glycemic control. drugbank.com The unique properties conferred by the this compound scaffold could be leveraged in the design of inhibitors for other enzymes or as ligands for various receptors. Further research into the synthesis and biological evaluation of a wider range of derivatives of this versatile building block is warranted to fully explore its therapeutic potential.

Research in Anti-Hyperglycemic Compounds

Derivatives of this compound have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-4), an enzyme that plays a crucial role in glucose metabolism. researchgate.net DPP-4 inhibitors are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes. researchgate.net They work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn increases insulin secretion in a glucose-dependent manner. researchgate.net

| Compound Series | Target Enzyme | Key Structural Feature | Reported In Vitro Potency (IC₅₀) |

| 3-Amino-4-substituted pyrrolidine (B122466) derivatives | Dipeptidyl Peptidase-IV (DPP-4) | This compound moiety | 23 ± 9 nM researchgate.net |

Investigation in Cancer and Cisplatin (B142131) Adverse Reaction

The application of this compound derivatives in oncology is an area of active investigation, primarily driven by computational predictions and the general interest in piperidine-containing compounds as anti-cancer agents. clinmedkaz.org While direct clinical studies linking this specific compound to the mitigation of cisplatin adverse reactions are not extensively documented, computational tools predict that piperidine (B6355638) derivatives may possess a spectrum of biological activities relevant to cancer therapy. clinmedkaz.org

In silico prediction tools, such as PASS (Prediction of Activity Spectra for Substances), are utilized to forecast the potential pharmacological effects of novel compounds based on their chemical structure. clinmedkaz.orgclinmedkaz.org For new piperidine derivatives, these predictions suggest potential interactions with various enzymes, receptors, and ion channels that are implicated in oncological processes. clinmedkaz.org The predicted activities often include potential as an antineoplastic agent. clinmedkaz.org This computational screening allows researchers to prioritize the synthesis and preclinical evaluation of compounds that are most likely to exhibit cytotoxic activity against cancer cells or to modulate pathways involved in cancer progression. researchgate.net

Exploration as a Therapeutic Agent for Disorders of Metabolism

The utility of this compound derivatives extends beyond hyperglycemia to broader metabolic disorders. google.com Diabetes itself is a complex metabolic disease, and agents that can effectively control blood glucose levels are of paramount importance. researchgate.net The development of DPP-4 inhibitors containing the this compound core is a prime example of its application in this field. researchgate.netgoogle.com

Metabolic diseases often require polypharmacological approaches for effective management. nih.gov The unique structural and electronic properties conferred by the gem-difluoro group can be leveraged to design molecules that interact with various targets implicated in metabolic pathways. researchgate.net Computational prediction tools suggest that piperidine derivatives may influence a wide range of biological activities, which could be relevant for treating multifaceted metabolic conditions. clinmedkaz.orgnih.gov This predictive insight guides further research into synthesizing and testing these compounds for therapeutic potential in various metabolic diseases.

Computational and Structural Biology in Drug Design

Computational methods are indispensable in modern drug discovery, enabling the rational design and optimization of lead compounds. For derivatives of this compound, these techniques are used to understand their structure-activity relationships, predict their biological profiles, and analyze their interactions with therapeutic targets.

Molecular Docking and Ligand-Based Pharmacophore Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govpreprints.org It is used to forecast the binding mode and affinity of small molecules, such as this compound derivatives, to the active site of a biological target like an enzyme or receptor. nih.govdntb.gov.ua This analysis can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's potency and selectivity. mdpi.com

Ligand-based pharmacophore modeling is another crucial tool, particularly when the 3D structure of the biological target is unknown. creative-biolabs.comnih.govmdpi.com This method involves identifying the common chemical features in a set of known active ligands that are essential for their biological activity. creative-biolabs.comnih.govnih.gov The resulting pharmacophore model represents the spatial arrangement of features like hydrogen bond donors, acceptors, and hydrophobic regions, serving as a 3D query for screening large compound databases to identify novel, structurally diverse molecules with the potential for similar biological activity. nih.govrsc.org

Prediction of Biological Activity and Drug-Like Properties

Before undertaking costly and time-consuming synthesis and laboratory testing, the biological activity and drug-like properties of virtual compounds can be predicted using computational tools. researchgate.net The PASS (Prediction of Activity Spectra for Substances) online tool is one such resource that predicts a wide range of pharmacological effects and mechanisms of action based on the 2D structure of a molecule. clinmedkaz.orgclinmedkaz.orgnih.govway2drug.com This allows for an initial assessment of a compound's therapeutic potential. clinmedkaz.org For piperidine derivatives, PASS can predict activities ranging from enzyme inhibition to effects on the central nervous system. clinmedkaz.org

Furthermore, the "drug-likeness" of a compound is evaluated based on its physicochemical properties. scienceopen.com A key concept in this area is Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.govmolport.com Computational programs are used to calculate these and other properties (e.g., polar surface area, number of rotatable bonds) to filter compound libraries and prioritize candidates with a higher probability of becoming successful drugs. molport.comresearchgate.net

| Predicted Activity (Example for Piperidine Derivatives) | Probability to be Active (Pa) |

| Enzyme Inhibition | > 0.7 clinmedkaz.orgclinmedkaz.org |

| CNS Active | > 0.5 clinmedkaz.org |

| Antineoplastic | > 0.5 clinmedkaz.org |

| Anti-arrhythmic Agent | > 0.5 clinmedkaz.org |

Analysis of Interactions with Biological Targets (e.g., Enzymes, Receptors)

A detailed analysis of the interactions between a drug candidate and its biological target is crucial for understanding its mechanism of action and for further optimization. nih.gov As established, derivatives of this compound have been shown to target the enzyme DPP-4. researchgate.net Computational studies, such as molecular docking, can elucidate the precise binding mode within the enzyme's active site. nih.gov These analyses can show how the difluoro-substituted ring fits into a specific pocket of the enzyme and how its atoms form favorable interactions with amino acid residues, leading to potent inhibition. clinmedkaz.orgnih.gov

Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations for this compound Derivatives

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The this compound scaffold incorporates a gem-difluoro group, which can profoundly influence the absorption, distribution, metabolism, and excretion (ADME) profile of derivatives compared to their non-fluorinated counterparts.

Oral bioavailability, a critical parameter for conveniently administered drugs, is influenced by factors such as aqueous solubility and membrane permeability. The strategic placement of fluorine can modulate these properties. While specific data for this compound derivatives are not extensively published, the known effects of fluorination allow for rational analysis. Fluorine substitution has been shown in some scaffolds to improve permeability and solubility, leading to enhanced oral absorption and exposure. nih.gov The high electronegativity of fluorine can alter the electronic environment of the molecule, potentially influencing its interactions with transporters and its ability to pass through the lipid bilayers of the gut wall.

Table 1: Illustrative Comparison of Predicted Pharmacokinetic Parameters

This table presents a hypothetical comparison based on established medicinal chemistry principles to illustrate the potential impact of 5,5-difluorination on a parent piperidin-2-one scaffold.

| Parameter | Hypothetical Parent Compound (Piperidin-2-one derivative) | Hypothetical 5,5-Difluoro Analog | Rationale for Change |

| Oral Bioavailability (%F) | Low to Moderate | Moderate | Improved permeability and/or metabolic stability can lead to higher oral bioavailability. nih.gov |

| Plasma Protein Binding (%) | Variable | Variable | Highly dependent on overall molecular lipophilicity, which is unpredictably altered by the CF2 group. diva-portal.orgnih.gov |

Table 2: Illustrative Comparison of Physicochemical and In Vitro ADME Properties

This table presents a hypothetical comparison based on established medicinal chemistry principles to illustrate the potential impact of 5,5-difluorination on a parent piperidin-2-one scaffold.

| Parameter | Hypothetical Parent Compound (Piperidin-2-one derivative) | Hypothetical 5,5-Difluoro Analog | Rationale for Change |

| Metabolic Half-life (t½) in Liver Microsomes | Short | Long | The CF2 group blocks oxidative metabolism (hydroxylation) at the 5-position, increasing stability. nih.govresearchgate.net |

| Calculated LogP (cLogP) | X | X ± Δ | The effect on lipophilicity is complex; it can increase or decrease depending on the molecular environment. researchgate.net |

Iv. Advanced Research Directions and Future Perspectives

Development of Novel Analogues and Derivatives of 5,5-Difluoropiperidin-2-one

The development of novel analogues of this compound is a primary avenue for future research, aiming to expand the chemical space and modulate biological activity. The piperidine (B6355638) ring is a prevalent scaffold in numerous pharmaceuticals, and its derivatives are found in over twenty classes of drugs. nih.gov The introduction of a gem-difluoro group at the 5-position of the piperidin-2-one core offers a unique starting point for creating a diverse library of new chemical entities.

Key strategies for derivatization include:

Substitution at the Nitrogen Atom (N-1): The secondary amine of the lactam offers a straightforward point for modification. Alkylation, arylation, or acylation can introduce a wide array of functional groups, potentially influencing the molecule's solubility, cell permeability, and interaction with biological targets.

Modification at the C-3, C-4, and C-6 Positions: Introducing substituents at other positions on the carbon skeleton can significantly alter the molecule's three-dimensional shape and electronic properties. This could involve stereoselective alkylation or the introduction of various functional groups to probe structure-activity relationships (SAR). nih.gov

Ring Modifications: Exploration of related heterocyclic systems, such as piperazine-2,5-diones, could yield compounds with distinct biological profiles while retaining some of the core structural features. nih.gov

The rational design of these novel derivatives will be crucial. For instance, creating conformationally constrained versions of piperidine analogues has proven effective in developing potent and selective agents for specific biological targets, such as the dopamine (B1211576) transporter. nih.gov

| Modification Site | Strategy | Potential Functional Groups | Objective |

|---|---|---|---|

| N-1 Position | N-Alkylation/Arylation | Benzyl, Substituted Phenyl Rings, Alkyl Chains | Modulate lipophilicity and target engagement. |

| C-3 Position | α-Functionalization | Hydroxyl, Amino, Alkyl Groups | Introduce new hydrogen bonding capabilities or steric features. |

| C-4 Position | Substitution | Aryl, Heteroaryl Groups | Explore interactions with specific sub-pockets of target proteins. |

| C-6 Position | Functionalization adjacent to Nitrogen | Carbonyl, Carboxyl Groups | Alter electronic properties and potential for further conjugation. |

Exploration of New Synthetic Pathways for Enhanced Efficiency and Selectivity

Developing fast, cost-effective, and selective methods for synthesizing substituted piperidines is a significant goal in modern organic chemistry. nih.gov Future research will likely focus on moving beyond classical multi-step syntheses towards more streamlined and efficient pathways for producing this compound and its derivatives.

Promising areas of exploration include:

Catalytic Methods: The use of transition-metal catalysis, such as gold(I)-catalyzed oxidative amination of non-activated alkenes, offers a pathway for the difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.gov Similarly, palladium-catalyzed intramolecular hydroamination represents another advanced strategy for cyclization. nih.gov

Asymmetric Synthesis: For derivatives with new chiral centers, developing enantioselective synthetic routes is paramount. Organocatalysis, for example, has been successfully used to afford enantiomerically enriched disubstituted and trisubstituted piperidines. nih.gov

Flow Chemistry: The use of robotic platforms for the flow synthesis of organic compounds can enable automated optimization of reaction conditions, leading to higher yields and purity. stmjournals.com This approach could be particularly valuable for the large-scale production of key intermediates or final compounds.

Novel Cyclization Strategies: N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines has been shown to be a key step in producing 5-halo-3,3-difluoropiperidines, which are valuable precursors for other functionalized piperidines. researchgate.net Adapting such strategies could provide efficient access to the 5,5-difluoro-piperidin-2-one scaffold.

| Synthetic Strategy | Key Reaction Type | Potential Advantages | Challenges |

|---|---|---|---|

| Transition-Metal Catalysis | Alkene Cyclization / C-H Activation | High efficiency, atom economy, access to complex structures. nih.gov | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Organocatalysis | Asymmetric Michael Addition / Mannich Reaction | Stereocontrol, metal-free conditions, milder reactions. nih.gov | Catalyst loading, scalability. |

| Halocyclization | N-halosuccinimide-induced cyclization | Effective for forming halogenated piperidine precursors. researchgate.net | Requires specific alkenyl amine precursors. |

| Flow Chemistry | Automated Reaction Optimization | Improved safety, scalability, and process control. stmjournals.com | Initial setup cost and specialized equipment. |

Investigation of Unexplored Biological Activities and Therapeutic Applications

The structural features of this compound—a lactam ring and gem-difluoro substitution—suggest a range of potential biological activities that remain largely unexplored. The introduction of fluorine can enhance the stability and effectiveness of drugs. chemindigest.com Furthermore, lactam structures are central to many therapeutic agents, most notably β-lactam antibiotics. nih.govmdpi.com

Future investigations could target several therapeutic areas:

Enzyme Inhibition: The lactam ring is susceptible to cleavage by hydrolytic enzymes. This makes this compound and its derivatives potential candidates as inhibitors for enzymes like β-lactamases, which are responsible for antibiotic resistance. mdpi.comnih.gov The gem-difluoro group adjacent to the carbonyl could modulate the electrophilicity of the lactam and its susceptibility to hydrolysis.

Central Nervous System (CNS) Applications: The piperidine scaffold is a common feature in drugs targeting the CNS. nih.gov Derivatives of this compound could be screened for activity against CNS targets such as neurotransmitter transporters or receptors.

Anticancer Agents: Many anticancer drugs incorporate fluorinated heterocycles. The metabolic stability conferred by the difluoro group could be advantageous in developing novel oncology therapeutics.

Antiviral or Antiparasitic Agents: Collaborations between academic and industrial partners have successfully identified novel drug candidates for tropical and infectious diseases by screening compound libraries. nih.gov The unique structure of this compound makes it an interesting candidate for inclusion in such screening campaigns.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical and pharmaceutical research by accelerating discovery and optimizing processes. stmjournals.comaimlic.com These computational tools can be applied throughout the research and development lifecycle of this compound.

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties of novel analogues. This includes Quantitative Structure-Activity Relationship (QSAR) analysis to predict biological activity, as well as models for predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. aimlic.com For fluorinated compounds specifically, ML has been used to accurately predict C-F bond dissociation energies, which can aid in understanding their stability and reactivity. acs.org

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties, such as high binding affinity to a particular biological target and favorable synthetic accessibility.

Synthetic Route Planning: AI tools can analyze the structure of a target molecule and propose viable, efficient synthetic pathways, reducing the time and resources spent on experimental route scouting. aimlic.com

Data Analysis: AI is adept at analyzing large, complex datasets from high-throughput screening, helping to identify patterns, hits, and structure-activity relationships that may not be apparent to human researchers. aimlic.com

| Research Phase | AI/ML Application | Specific Task | Expected Outcome |

|---|---|---|---|

| Design | Generative Models & Predictive Chemistry | Design novel analogues with desired properties. aimlic.com | Library of virtual compounds prioritized for synthesis. |

| Synthesis | Retrosynthesis Planning | Propose efficient and high-yield synthetic routes. stmjournals.com | Optimized and cost-effective chemical synthesis. |

| Screening | Virtual Screening & QSAR | Predict biological activity against various targets. aimlic.com | Identification of promising candidates and reduction in experimental screening. |

| Optimization | ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. aimlic.com | Early identification and mitigation of potential liabilities. |

Collaborative Research Opportunities in Academia and Industry

Advancing the research on this compound from a chemical curiosity to a valuable building block or therapeutic lead will benefit immensely from collaborations between academic institutions and the pharmaceutical industry. Such partnerships create a symbiotic relationship, combining the innovative, high-risk research often pursued in academia with the extensive resources and drug development expertise of industry. nih.govnih.gov

Potential collaborative models include:

Open Innovation Programs: Many large pharmaceutical companies have established open innovation platforms that allow academic researchers to access their compound libraries and high-throughput screening facilities. drugtargetreview.com This would enable rapid biological profiling of this compound and its derivatives against a wide range of disease targets.

Joint Research Projects: Focused collaborations on specific therapeutic areas, such as developing novel β-lactamase inhibitors or CNS agents, can leverage academic expertise in disease biology and industry know-how in medicinal chemistry and clinical development. pharmacytimes.comdrugbank.com

Sponsored Research Agreements: Industry can fund academic labs to explore novel synthetic methodologies or investigate fundamental mechanisms of action, providing financial support for basic science that has translational potential. nih.gov

Technology Transfer: University technology transfer offices can facilitate the licensing of novel compounds or synthetic methods developed in academic labs to industry partners for commercial development. pharmacytimes.com

These collaborations can significantly shorten the timeline for drug development by aligning academic research with practical applications and leveraging complementary strengths to overcome the complex challenges of bringing a new therapeutic to market. drugbank.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5,5-difluoropiperidin-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is often synthesized via difluoroalkylative carbonylation of alkenes using palladium catalysts (e.g., Pd(OAc)₂) under high CO pressure (60 bar) at 85–100°C. Optimization of NaOAc as a base and DtBPF as a ligand is critical for achieving yields >80% . Post-synthetic oxidation steps (e.g., using RuO₄ or enzymatic methods) are required to obtain the ketone moiety. Purity is monitored via HPLC with fluorinated stationary phases to resolve stereochemical impurities.

Q. How does this compound interact with dipeptidyl peptidase-4 (DPP-4) in antidiabetic drug development?

- Methodological Answer : The fluorinated piperidinone ring acts as a key pharmacophore in DPP-4 inhibitors like gemigliptin. Molecular docking studies (e.g., AutoDock Vina) reveal that the 5,5-difluoro group enhances binding affinity by forming hydrophobic interactions with the S2 pocket of DPP-3. In vitro assays using recombinant human DPP-4 (IC₅₀ < 10 nM) and in vivo rodent models confirm prolonged enzyme inhibition .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ ~ -120 ppm for CF₂) and ¹H NMR (δ 3.5–4.5 ppm for piperidinone protons) for structural confirmation.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ = 432.1542 for C₁₈H₁₉F₈N₅O₂) .

- X-ray Crystallography : Resolve stereochemistry and confirm fluorine positioning in crystalline derivatives.

Advanced Research Questions

Q. How do substituents on the piperidinone ring affect the metabolic stability of this compound-based inhibitors?

- Methodological Answer : Comparative studies using liver microsomes (human/rat) and LC-MS/MS analysis show that electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position reduce CYP450-mediated oxidation. Fluorine’s inductive effect lowers metabolic clearance by ~30% compared to non-fluorinated analogs. Computational models (e.g., Schrödinger’s QikProp) predict logP and solubility to optimize bioavailability .

Q. What strategies resolve contradictory data on the cytotoxicity of this compound derivatives in different cell lines?

- Methodological Answer : Contradictions arise from assay variability (e.g., MTT vs. ATP luminescence). Standardize protocols:

- Use identical cell passage numbers and seeding densities.

- Validate results across ≥3 independent labs.

- Employ transcriptomics (RNA-seq) to identify off-target pathways (e.g., apoptosis markers like caspase-3) .

Q. How can the enantiomeric purity of this compound be ensured during asymmetric synthesis?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IG-3 column) with hexane/isopropanol mobile phases resolves enantiomers (α > 1.2). Kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) achieves >99% ee. Monitor reaction progress using polarimetry or circular dichroism (CD) spectroscopy .

Q. What are the challenges in scaling up this compound synthesis from milligram to kilogram quantities?

- Methodological Answer : Key issues include:

- CO Safety : Replace high-pressure batch reactors with flow chemistry setups for safer CO handling.

- Catalyst Recovery : Immobilize Pd catalysts on mesoporous silica to reduce metal leaching (<1 ppm).

- Purification : Switch from column chromatography to crystallization (e.g., ethanol/water mixtures) for cost efficiency .

Data and Framework Compliance

Q. How do researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to studies involving this compound?

- Methodological Answer :

- Feasibility : Pilot studies (n=3) assess synthetic reproducibility and resource availability.

- Novelty : Patent landscaping (e.g., Espacenet) identifies unexplored substituent combinations.

- Ethics : Follow ICH guidelines for preclinical toxicity testing (e.g., Ames test for mutagenicity) .

Q. Which PICOT elements (Population, Intervention, Comparison, Outcome, Time) apply to in vivo studies of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。